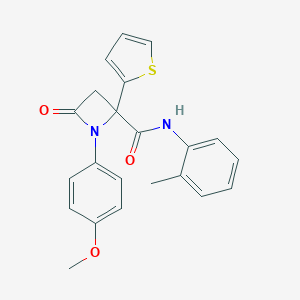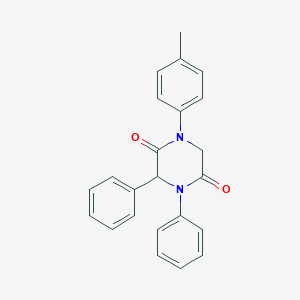
1-(4-Methylphenyl)-3,4-diphenyl-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3,4-diphenyl-2,5-piperazinedione, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. MDPV is a highly potent stimulant that has been found to have similar effects to those of cocaine and amphetamines. Due to its psychoactive properties, MDPV has been classified as a Schedule I drug in the United States, meaning that it has a high potential for abuse and no currently accepted medical use.
作用機序
1-(4-Methylphenyl)-3,4-diphenyl-2,5-piperazinedione acts as a stimulant by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can result in feelings of euphoria, increased energy, and heightened alertness. This compound also has effects on other neurotransmitters, including norepinephrine and serotonin.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. This compound has also been found to have anxiogenic effects, meaning that it can cause feelings of anxiety and paranoia.
実験室実験の利点と制限
1-(4-Methylphenyl)-3,4-diphenyl-2,5-piperazinedione has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using this compound in research is its high potency, which allows for precise dosing and controlled experiments. However, the use of this compound in research is limited by its classification as a Schedule I drug, which makes it difficult to obtain and limits the scope of research that can be conducted.
将来の方向性
There are several future directions for research on 1-(4-Methylphenyl)-3,4-diphenyl-2,5-piperazinedione. One area of interest is the development of new treatments for addiction and substance abuse disorders. This compound has been found to have addictive properties, and research is needed to develop effective treatments for those who are struggling with addiction to this compound and other psychoactive substances. Additionally, more research is needed to understand the long-term effects of this compound use, as well as its potential for use in medical applications.
合成法
1-(4-Methylphenyl)-3,4-diphenyl-2,5-piperazinedione can be synthesized through several methods, including the Leuckart reaction and the Friedel-Crafts reaction. The Leuckart reaction involves the reduction of ketones to form amines, while the Friedel-Crafts reaction involves the alkylation of aromatic compounds. Both methods require specialized equipment and expertise in organic chemistry.
科学的研究の応用
1-(4-Methylphenyl)-3,4-diphenyl-2,5-piperazinedione has been used in scientific research to study its effects on the central nervous system. Studies have shown that this compound acts as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This increase in dopamine levels is believed to be responsible for the stimulant effects of this compound, including increased energy and euphoria.
特性
分子式 |
C23H20N2O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3,4-diphenylpiperazine-2,5-dione |
InChI |
InChI=1S/C23H20N2O2/c1-17-12-14-19(15-13-17)24-16-21(26)25(20-10-6-3-7-11-20)22(23(24)27)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3 |
InChIキー |
FVUIDZAQRHVOGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242344.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)
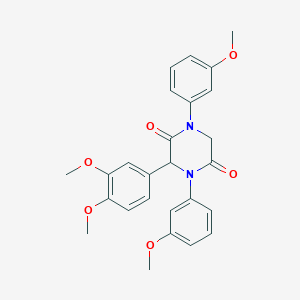
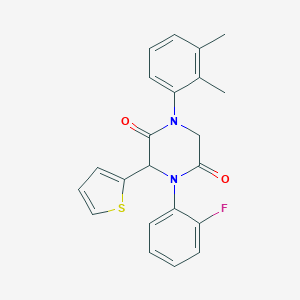
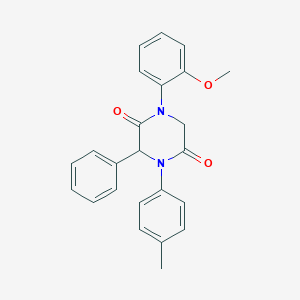
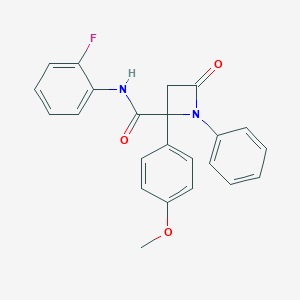
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)
